molecular formula C16H12N2O3 B2620328 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 857986-38-0

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2620328
CAS No.: 857986-38-0
M. Wt: 280.283
InChI Key: AXCRVLUGPRUHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C16H12N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the aromatic ring or the pyrazole ring, depending on the specific reaction conditions.

Scientific Research Applications

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which provides distinct chemical and biological properties

Properties

IUPAC Name

4-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-10-14(11-4-2-1-3-5-11)17-18(15)13-8-6-12(7-9-13)16(20)21/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRVLUGPRUHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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